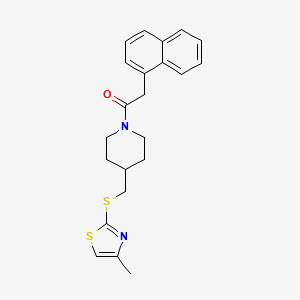
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24N2OS2 and its molecular weight is 396.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds related to "1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone" have been explored for their potential anticonvulsant activities. Studies have focused on the synthesis and pharmacological evaluation of novel derivatives showing promising results in delaying strychnine-induced seizures, highlighting their potential as anticonvulsant agents. These compounds modulate central nervous system (CNS) activity, potentially through interactions with GABA-A receptors, indicating a method of action for anticonvulsant effects (Ghareb et al., 2017).
Anticancer Evaluation
Research into the anticancer properties of structurally related compounds has shown that specific naphthalene derivatives can act against various cancer cells. The focus has been on novel syntheses that lead to compounds evaluated for their anticancer activities, demonstrating broad-spectrum efficacy against melanoma, ovarian, and renal cancer cell lines, among others. This indicates a promising avenue for the development of new anticancer therapies (Aly et al., 2020).
Antibacterial and Antiviral Potential
The exploration of compounds with naphthalene and piperidine units has extended to antibacterial and antiviral applications. Studies have shown that novel Schiff bases exhibit good antibacterial activity, potentially offering new pathways for treating bacterial infections. Additionally, molecular docking studies have identified compounds as potential inhibitors of key enzymes in SARS-CoV-2, suggesting their utility in addressing viral infections (Al‐Janabi et al., 2020).
Chemical Sensing and Molecular Interactions
Further research has demonstrated the utility of naphthalene derivatives in chemical sensing, particularly for transition metal ions. These compounds exhibit selectivity towards specific ions, changing color upon complexation, which could be harnessed in the development of novel chemosensors. This application underscores the versatility of naphthalene-based compounds in analytical chemistry (Gosavi-Mirkute et al., 2017).
Eigenschaften
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c1-16-14-26-22(23-16)27-15-17-9-11-24(12-10-17)21(25)13-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,14,17H,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFCDMWDQPGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2715998.png)
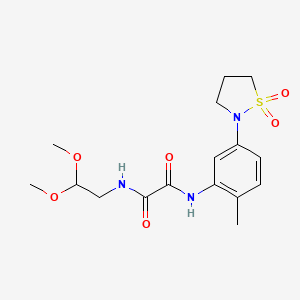
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2716002.png)
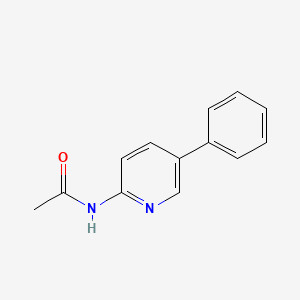

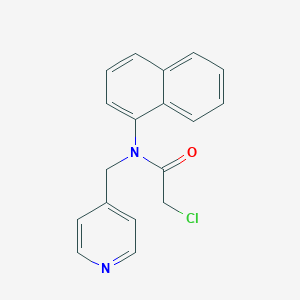
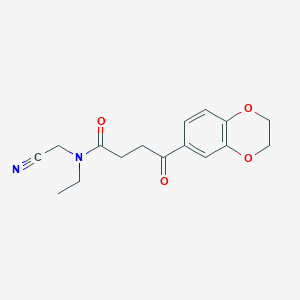
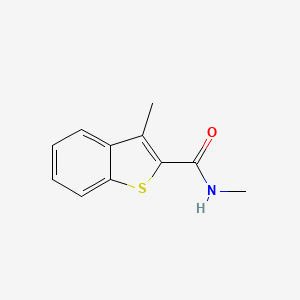
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)
![(Z)-1-benzyl-3-(((4-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2716015.png)
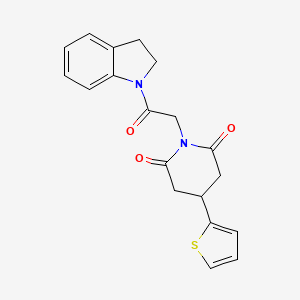
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)
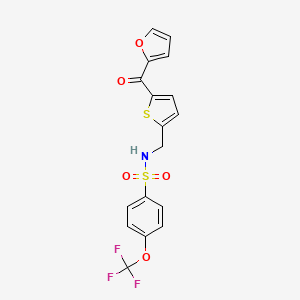
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)